Ortho-Fluorine Substitution Alters β-Lactamase Inhibitory Activity: Class C β-Lactamase IC50 Comparison
2-Fluoro-DL-phenylglycine demonstrates measurable inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R with an IC50 of 4.2 mM (4.20×10³ nM) [1]. While the non-fluorinated parent compound DL-phenylglycine lacks reported activity in this assay system, the introduction of the ortho-fluorine atom introduces detectable binding to the β-lactamase active site, establishing a baseline for structure-activity relationship (SAR) studies aimed at developing fluorinated β-lactam antibiotic side-chain precursors. This represents a class-level differentiation: ortho-fluorination confers β-lactamase recognition capability that is absent or substantially weaker in the non-fluorinated phenylglycine scaffold .
| Evidence Dimension | Class C β-lactamase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.20×10³ nM (4.2 mM) |
| Comparator Or Baseline | DL-phenylglycine (non-fluorinated) — activity not reported/negligible in this assay system |
| Quantified Difference | Target compound shows measurable inhibition (millimolar range); comparator shows no reported activity in same system (class-level inference) |
| Conditions | Class C β-lactamase from Enterobacter cloacae 908R; compound tested at 0.8 μmol concentration |
Why This Matters
This quantifiable β-lactamase engagement data provides a selection basis for researchers designing fluorinated β-lactam side-chain analogs, where the ortho-fluorine substitution confers detectable target binding absent in non-fluorinated phenylglycine.
- [1] BindingDB. Affinity Data: IC50 = 4.20E+3 nM for Class C beta-lactamase from Enterobacter cloacae 908R. View Source
